

An In-depth Technical Guide to the Reactivity of Hexanoyl Bromide with Nucleophiles

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Compound of Interest

Compound Name: Hexanoyl bromide

Cat. No.: B8684340

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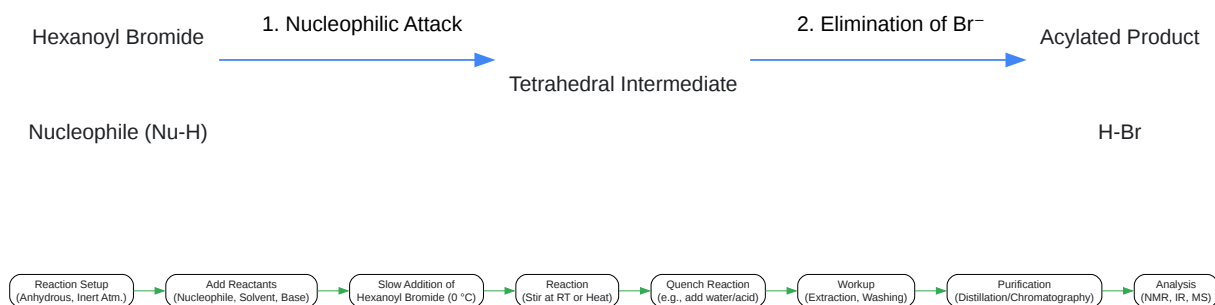
For Researchers, Scientists, and Drug Development Professionals

Abstract: **Hexanoyl bromide** ($\text{CH}_3(\text{CH}_2)_4\text{COBr}$) is a highly reactive acylating agent frequently employed in organic synthesis. As a derivative of a carboxylic acid, its chemistry is dominated by nucleophilic acyl substitution, making it a valuable precursor for a wide array of functional groups. The high electrophilicity of its carbonyl carbon, enhanced by the inductive effects of both the oxygen and bromine atoms, renders it susceptible to attack by a diverse range of nucleophiles.^{[1][2]} This technical guide provides a comprehensive overview of the reactivity of **hexanoyl bromide** with common nucleophiles, details experimental protocols for key transformations, and summarizes the expected outcomes.

Core Principles of Reactivity

Hexanoyl bromide's reactivity stems from the nature of the acyl bromide functional group. Acyl halides are the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution.^{[3][4]} This reactivity is significantly greater than that of anhydrides, esters, and amides.^[3]

The general mechanism for these reactions is a two-step process: nucleophilic attack followed by the elimination of the bromide leaving group. The carbonyl carbon is highly electrophilic, inviting attack from a nucleophile to form a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion—an excellent leaving group—to regenerate the carbonyl double bond and yield the acylated product.



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